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‘ Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Cat. No.: B174974

An In-depth Technical Guide: The Strategic Role of Fluorine in 2-Fluoro-1,3-dimethyl-5-nitrobenzene

Abstract

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a specialized aromatic compound whose utility in modern synthetic chemistry, particularly in the realm of d
fundamentally dictated by the unique properties of its fluorine substituent. This guide provides a detailed examination of the molecule, focusing on ho
electronic characteristics activate the benzene ring for specific, high-value chemical transformations. We will dissect the interplay between the fluorine
which collectively define the compound's reactivity profile. The primary focus will be on the mechanism of Nucleophilic Aromatic Substitution (SNAr),
molecule is an exemplary substrate. Its application as a critical intermediate in the synthesis of androgen receptor antagonists will be presented as a
relevance to medicinal chemists and researchers in pharmaceutical development.

The Privileged Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design.[1] Its unique properties, stemming fron
electronegativity, allow medicinal chemists to fine-tune the pharmacological profiles of drug candidates in ways that are often beneficial to potency, se
pharmacokinetics.[1][2]

Key advantages conferred by fluorine substitution include:

« Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. ~
metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[2]

« Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within protein binding pockets, including hydrogen bonds ai
which can enhance the potency of a drug candidate.

« Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity and pKa. These modifications
absorption, distribution, metabolism, and excretion (ADME) properties, improving, for example, a compound's ability to cross the blood-brain barrie

2-Fluoro-1,3-dimethyl-5-nitrobenzene serves as a powerful case study, not as an active pharmaceutical ingredient itself, but as a highly activated b
is unlocked by the presence of the fluorine atom.

Physicochemical Properties and Structural Analysis

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a yellow crystalline solid with the molecular formula CsHsFNO2.[3][4] Its structure is key to its function.

Property Value Source
CAS Number 1736-85-2 [41151
Molecular Formula CsHsFNO2 [31[4]
Molecular Weight 169.16 g/mol [3][4]
Melting Point 42-43 °C [3]
Boiling Point 111-112 °C (at reduced pressure) [3]
Appearance Yellow Crystalline Solid [3]
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Caption: Molecular structure of 2-Fluoro-1,3-dimethyl-5-nitrobenzene.

Electronic Effects Analysis

The reactivity of the molecule is a direct consequence of the electronic interplay between its substituents:

» Nitro Group (-NO2): Positioned para to the fluorine, the nitro group is a powerful electron-withdrawing group through both induction (-1 effect) and re

strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack.
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» Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It also possesses
(+M) due to its lone pairs of electrons.[6][7] In the context of nucleophilic aromatic substitution, its dominant role is to polarize the C-F bond, makinc
electrophilic.

» Methyl Groups (-CHs): The two methyl groups are weak electron-donating groups through induction (+I effect).
The combined effect is a highly electron-deficient aromatic ring, with a significantly polarized carbon-fluorine bond that is primed for nucleophilic attac
Caption: Electronic contributions of substituents on the aromatic ring.

The Pivotal Role of Fluorine in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Fluoro-1,3-dimethyl-5-nitrobenzene lies in its exceptional ability to undergo Nucleophilic Aromatic Substitution (SNAr). This |
displacement of the fluoride ion by a wide range of nucleophiles, providing a versatile route to complex functionalized molecules.[8]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:[9]

« Addition: A nucleophile (Nu~) attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically rate-determining. The attac
the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

« Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

The nitro group located para to the site of attack is critical for this reaction to proceed efficiently. It delocalizes the negative charge of the Meisenheim
resonance, significantly stabilizing this high-energy intermediate and lowering the activation energy of the reaction.[9][10]
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Caption: Generalized workflow of the SNAr reaction mechanism.

Notably, fluorine is often a superior leaving group to other halogens (Cl, Br, I) in SNAr reactions. This is because the rate-determining step is the initia
extreme electronegativity of fluorine makes the attached carbon atom highly electrophilic (partially positive), accelerating the attack by the nucleophile

Synthesis and Applications
Proposed Synthesis Protocol

The synthesis of 2-Fluoro-1,3-dimethyl-5-nitrobenzene can be achieved through the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene (2-fluorc
directing effects of the fluorine and methyl groups guide the incoming nitro group to the C5 position.

Objective: To synthesize 2-Fluoro-1,3-dimethyl-5-nitrobenzene via nitration. Reagents:
e 2-Fluoro-1,3-dimethylbenzene

« Concentrated Sulfuric Acid (H2SOa4)

« Concentrated Nitric Acid (HNO3)

e Ice water
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« Diethyl ether (or other suitable organic solvent)

» Saturated sodium bicarbonate solution

* Brine

* Anhydrous magnesium sulfate (MgSOa4)

Procedure (based on analogous nitrations[12]):

« In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

« Prepare a nitrating mixture by slowly adding concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature at 0°C.

« Slowly add 2-fluoro-1,3-dimethylbenzene to the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 5-10°C.

« After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromat
« Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice.

« Extract the aqueous mixture with diethyl ether (3x volumes).

« Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous MgSOa4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crud

« Purify the product by recrystallization or column chromatography to obtain pure 2-Fluoro-1,3-dimethyl-5-nitrobenzene.
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Caption: Experimental workflow for the synthesis of the title compound.

Application in the Synthesis of Androgen Receptor Antagonists

2-Fluoro-1,3-dimethyl-5-nitrobenzene is a valuable intermediate for synthesizing (benzoylaminophenoxy)phenol derivatives, which act as androger
have potential applications in treating prostate cancer.[3][5] In this context, the fluorine is displaced by an oxygen nucleophile (a phenoxide) in a class
diaryl ether linkage.

Caption: General scheme for its use in synthesizing diaryl ethers.

Safety and Handling

As a nitroaromatic compound, 2-Fluoro-1,3-dimethyl-5-nitrobenzene requires careful handling.[3] It should be used in a well-ventilated fume hood \
protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem[4]

Conclusion

The fluorine atom in 2-Fluoro-1,3-dimethyl-5-nitrobenzene is not a passive substituent but the central driver of the molecule's synthetic utility. Its pc
combined with the resonance stabilization provided by the para-nitro group, creates a highly activated system for Nucleophilic Aromatic Substitution.
makes the compound a valuable and versatile building block, particularly for creating the complex molecular architectures required in drug discovery
Understanding the fundamental role of fluorine is key to exploiting this and other fluorinated reagents in the advancement of medicinal chemistry.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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